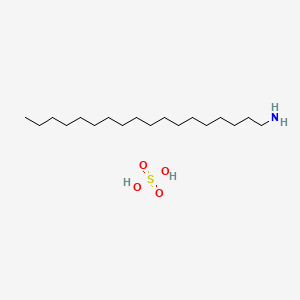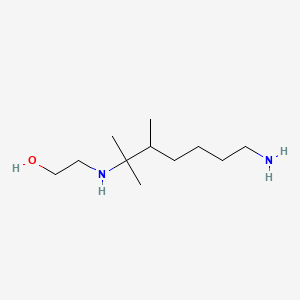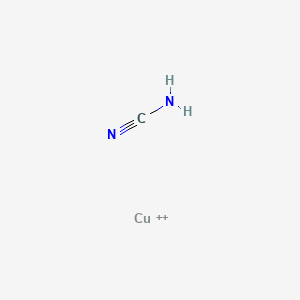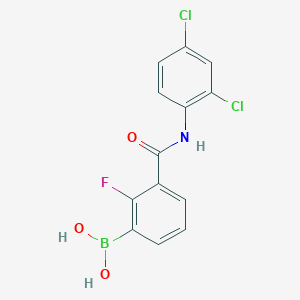
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, which makes it a valuable reagent for forming carbon-carbon bonds in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid typically involves the reaction of 2,4-dichloroaniline with 2-fluorobenzeneboronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters and anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki–Miyaura coupling.
科学研究应用
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 2-Fluorophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
3-(2,4-Dichlorophenylcarbamoyl)-2-fluorobenzeneboronic acid is unique due to the presence of both the 2,4-dichlorophenyl and 2-fluorobenzene moieties, which impart distinct electronic and steric properties. These properties make it particularly effective in specific Suzuki–Miyaura coupling reactions, offering advantages in terms of reactivity and selectivity compared to other boronic acids.
属性
分子式 |
C13H9BCl2FNO3 |
|---|---|
分子量 |
327.9 g/mol |
IUPAC 名称 |
[3-[(2,4-dichlorophenyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H9BCl2FNO3/c15-7-4-5-11(10(16)6-7)18-13(19)8-2-1-3-9(12(8)17)14(20)21/h1-6,20-21H,(H,18,19) |
InChI 键 |
GGUBDPKVAKOIQE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



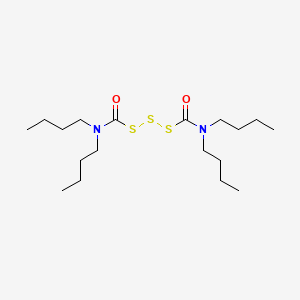
![[(E)-hex-3-enyl] (E)-hex-2-enoate](/img/structure/B12644904.png)
![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
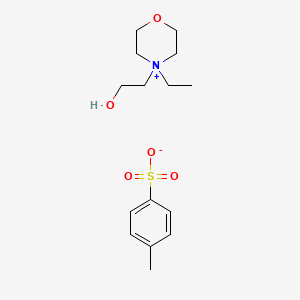
![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
